molecular formula C22H26ClF3N4O3 B11672542 [3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone

[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B11672542
M. Wt: 486.9 g/mol
InChI Key: OOJPENVCNSERCZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, dimethoxyphenyl, and trifluoromethyl. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the dimethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core This combination provides a unique set of chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C22H26ClF3N4O3

Molecular Weight

486.9 g/mol

IUPAC Name

[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26ClF3N4O3/c1-12-6-8-29(9-7-12)21(31)19-18(23)20-27-14(11-17(22(24,25)26)30(20)28-19)13-4-5-15(32-2)16(10-13)33-3/h4-5,10,12,14,17,27H,6-9,11H2,1-3H3

InChI Key

OOJPENVCNSERCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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